molecular formula C11H18ClNOS B2976949 (1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride CAS No. 2034417-01-9

(1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride

Cat. No.: B2976949
CAS No.: 2034417-01-9
M. Wt: 247.78
InChI Key: QBCSVUGYKNSKSB-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolidine, a five-membered ring with nitrogen . It has a methyl group attached to the thiophen-2-yl part of the molecule . It’s also related to 1-Methyl-2-pyrrolidinemethanol, which is a precursor to phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine in one step . Derivatives were obtained in two steps by the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoacetic acid to give intermediates, which then underwent a coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen . The structure also includes a 3-methylthiophen-2-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling reactions and reactions with aminoacetic acid . These reactions lead to the formation of the pyrrolidine ring and the attachment of the 3-methylthiophen-2-yl group .

Properties

IUPAC Name

[1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS.ClH/c1-9-4-6-14-11(9)7-12-5-2-3-10(12)8-13;/h4,6,10,13H,2-3,5,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCSVUGYKNSKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCCC2CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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